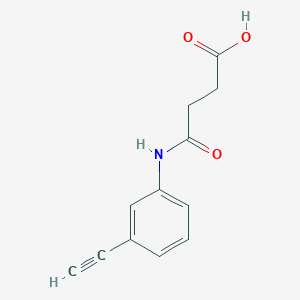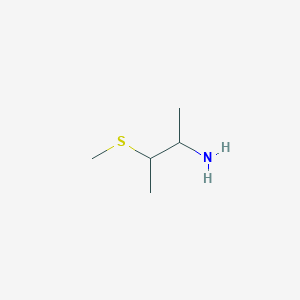
4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an amino group and a butanoic acid moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-ethynylaniline, which is then subjected to a series of reactions to introduce the butanoic acid moiety. The key steps in the synthesis include:
Preparation of 3-Ethynylaniline: This can be achieved by the Sonogashira coupling reaction between 3-iodoaniline and acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Amide Bond: The 3-ethynylaniline is then reacted with succinic anhydride to form the corresponding amide intermediate.
Hydrolysis: The amide intermediate is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the carbonyl group can produce primary or secondary alcohols.
Applications De Recherche Scientifique
4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amino and carbonyl groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Erlotinib: A quinazoline derivative with a similar ethynylphenyl group, used as an anticancer agent.
Gefitinib: Another quinazoline-based compound with similar structural features, also used in cancer therapy.
Afatinib: A tyrosine kinase inhibitor with structural similarities, used in the treatment of non-small cell lung cancer.
Uniqueness
4-((3-Ethynylphenyl)amino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Unlike the quinazoline derivatives mentioned above, this compound has a butanoic acid moiety, which can influence its solubility, reactivity, and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
4-(3-ethynylanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12(15)16/h1,3-5,8H,6-7H2,(H,13,14)(H,15,16) |
Clé InChI |
YDUYBQIPWBHCFY-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Tert-butyl3-(chloromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13554883.png)


![2-[(3-Cyanooxolan-3-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13554904.png)


